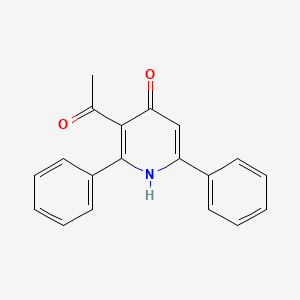

3-Acetyl-2,6-diphenylpyridin-4(1h)-one

Description

Structure

3D Structure

Properties

CAS No. |

35466-36-5 |

|---|---|

Molecular Formula |

C19H15NO2 |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

3-acetyl-2,6-diphenyl-1H-pyridin-4-one |

InChI |

InChI=1S/C19H15NO2/c1-13(21)18-17(22)12-16(14-8-4-2-5-9-14)20-19(18)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,22) |

InChI Key |

FHSIZKVHAVWPDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(NC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Acetyl 2,6 Diphenylpyridin 4 1h One and Its Derivatives

Classical and Contemporary Approaches to Pyridinone Core Construction

The foundational strategies for building the pyridinone ring often involve the cyclization of acyclic precursors, leveraging well-established reaction mechanisms to form the six-membered nitrogen-containing heterocycle.

Multi-Component Reaction (MCR) Strategies for 4(1H)-Pyridinone Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. acsgcipr.orgresearchgate.net These strategies are prized for their ability to rapidly generate molecular diversity from simple starting materials.

One of the most renowned MCRs for pyridine (B92270) synthesis is the Hantzsch Dihydropyridine (B1217469) Synthesis , first reported in 1881. wikipedia.org This reaction typically involves the four-component condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194), which can then be oxidized to the aromatic pyridine. wikipedia.orgbaranlab.org

Another significant MCR is the Guareschi-Thorpe reaction , which condenses a β-dicarbonyl compound (like an acetoacetic ester), a cyanoacetic ester, and ammonia to yield substituted 6-hydroxy-2-pyridones. nih.gov Modern variations of this reaction have been developed to be more environmentally friendly, utilizing aqueous media and ammonium carbonate as both the nitrogen source and reaction promoter. rsc.orgnih.gov These methods exemplify the evolution of classical name reactions into sustainable and versatile synthetic tools.

| MCR Strategy | Typical Components | Primary Product | Key Features |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine (requires subsequent oxidation) | Forms symmetrical pyridines; foundational MCR for this class. wikipedia.orgchemtube3d.comtandfonline.com |

| Guareschi-Thorpe Synthesis | β-Dicarbonyl, Cyanoacetic Ester, Ammonia | 6-Hydroxy-2-pyridone (or tautomer) | Direct synthesis of pyridone core; adaptable to green chemistry principles. nih.govnih.gov |

| Metal-Free Cascade | Aldehyde, Phosphorus Ylide, Propargyl Azide | Polysubstituted Pyridine | One-pot sequence involving Wittig, Staudinger, and aza-Wittig reactions. organic-chemistry.org |

Cyclocondensation and Annulation Pathways Involving Diketone Precursors

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, forming the ring system by reacting a precursor containing two electrophilic centers with a nucleophilic partner. The use of 1,3- or 1,5-dicarbonyl compounds (diketones) or their synthetic equivalents is a classic approach to constructing the pyridinone core.

The general principle involves the reaction of a 1,5-dicarbonyl compound with ammonia or a primary amine, leading to the formation of a dihydropyridine intermediate that can subsequently be oxidized to the pyridine. youtube.com More sophisticated strategies employ enaminones or enamines, which serve as three-carbon synthons. For instance, an organocatalyzed, formal (3+3) cycloaddition between enamines and unsaturated aldehydes or ketones provides a practical route to tri- or tetrasubstituted pyridines. nih.gov The Stork enamine reaction, where an enamine adds to an α,β-unsaturated carbonyl compound, generates a 1,5-dicarbonyl compound that can then cyclize upon treatment with an amine. libretexts.orglibretexts.org

A metal-free domino reaction of primary enaminones with aldehydes, promoted by trifluoromethanesulfonic acid (TfOH), has been developed for the synthesis of fully substituted pyridines through the cascade generation of two C-C bonds and one C-N bond. acs.org These pathways highlight the versatility of dicarbonyl precursors and their analogs in constructing the pyridinone skeleton through controlled condensation and annulation sequences.

Derivatization from Pyran-4-one Systems via Ring Transformation

Ring transformation of pre-existing heterocycles is an elegant and powerful strategy for synthesizing new ring systems. Pyran-4-ones (γ-pyrones) are particularly useful precursors for pyridin-4-ones due to their structural similarity. The transformation is typically achieved by reacting the pyran-4-one with ammonia or a primary amine, wherein the oxygen heteroatom is replaced by nitrogen. nih.gov

For example, 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones can be obtained through the ring-opening reaction of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones. researchgate.netlookchem.com This reaction proceeds by refluxing the pyran derivative in a high-boiling solvent like 1,2-diethylene glycol in the presence of a base. lookchem.com Similarly, 2-amino-4H-pyrans can be transformed into various pyridone derivatives under different conditions. researchgate.netcapes.gov.br Treatment with nitrosylsulfuric acid can yield 2-pyridones, while reaction with ammonium acetate in acetic acid can lead to aminopyridines. researchgate.net These transformations provide a direct route to pyridinones from readily accessible pyran precursors.

| Pyran Precursor | Reagents | Product | Yield |

| 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-dione | Sodium Hydroxide, 1,2-diethylene glycol | 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one | 85-95% lookchem.com |

| 2-amino-4,6-diaryl-3,5-dicyano-4H-pyran | Nitrosylsulfuric Acid | 3,5-dicyano-4,6-diaryl-2-pyridone | Not specified researchgate.net |

| Skipped diynones (via γ-pyrone intermediate) | Aqueous methylamine (B109427), Au/TiO₂ catalyst | N-methyl-4-pyridone | Good yields organic-chemistry.org |

Innovative Catalytic Systems in Pyridinone Synthesis

Modern synthetic chemistry increasingly relies on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of pyridinones has benefited significantly from the development of both transition metal-catalyzed and metal-free organocatalytic approaches.

Transition Metal-Catalyzed Methodologies for C-C and C-N Bond Formation

Transition metals are instrumental in forging C-C and C-N bonds, often through the activation of otherwise inert C-H bonds. ias.ac.inslideshare.net Palladium catalysis is particularly prominent in the synthesis and functionalization of pyridinones. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are effective for introducing aryl substituents onto a pre-formed pyridone ring. thieme-connect.comrsc.org For instance, the direct C3-arylation of N-substituted-4-hydroxy-2-pyridones with aryl boronic acids can be achieved using a palladium acetate catalyst. rsc.org Another powerful strategy involves the palladium-catalyzed C–H activation of β-aryl-substituted α,β-unsaturated oxime ethers, which react with alkenes to form multisubstituted pyridines via a C–H alkenylation followed by an aza-6π-electrocyclization. acs.org This method offers complete regioselectivity and has been applied to synthesize 4-aryl-substituted pyridines. acs.org Other metals like rhodium have also been employed in C-H activation and cyclization reactions to construct pyridone-related scaffolds. nih.gov

| Catalytic System | Reaction Type | Application in Pyridinone Synthesis |

| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Suzuki Coupling, Direct C-H Arylation | Functionalization of pyridone core at C3, C4, or C6 positions. thieme-connect.comrsc.orgbohrium.com |

| Palladium (Pd(II)) | C-H Alkenylation / Aza-6π-Electrocyclization | Construction of the pyridine ring from oxime ethers and alkenes. acs.org |

| Rhodium (Rh(III)) | C-H Coupling / Cyclization | Synthesis of fused pyridone systems like pyrazolo[1,2-a]cinnolines. nih.gov |

| Gold (Au/TiO₂) | Hydroamination / 6-endo Cyclization | Ring formation from diynones and methylamine to yield N-methyl-4-pyridones. organic-chemistry.org |

Organocatalytic and Metal-Free Cyclization Approaches

Organocatalysis has emerged as a powerful, sustainable alternative to metal-based catalysis, avoiding the cost and potential toxicity of heavy metals. acs.org These reactions often rely on the ability of small organic molecules to activate substrates by forming transient intermediates like iminium or enamine ions.

An organocatalyzed, formal (3+3) cycloaddition has been developed for the synthesis of substituted pyridines from enamines and enal/ynal/enone substrates. nih.gov The Jørgensen–Hayashi catalyst, a chiral diarylprolinol silyl (B83357) ether, has been used in the asymmetric domino reaction of enals and enaminones to produce tetrahydropyridin-2-ols, which are precursors to dihydropyridines. rsc.org Furthermore, completely metal-free, one-pot strategies have been devised, such as the cascade reaction of aldehydes, phosphorus ylides, and propargyl azide, which proceeds through a sequence of classic organic reactions to build the pyridine ring. organic-chemistry.orgscispace.com These methods represent a shift towards greener and more efficient synthetic protocols.

Green Chemistry Principles in Sustainable Pyridinone Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds to minimize environmental impact. These approaches prioritize the use of safer solvents, reduce energy consumption, and improve atom economy. For pyridinone synthesis, mechanochemical and microwave-assisted methods have emerged as prominent green alternatives to conventional heating techniques.

Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), offers a significant green advantage by often eliminating the need for bulk solvents. This technique has been successfully applied to multicomponent reactions for synthesizing various heterocyclic structures. For instance, the Hantzsch dihydropyridine synthesis, which produces a related class of nitrogen heterocycles, is well-established under mechanochemical conditions. nih.gov This reaction combines an aldehyde, two equivalents of a β-dicarbonyl compound, and ammonia or an ammonia source, often with high efficiency and minimal waste. nih.gov

While direct mechanochemical synthesis of 3-Acetyl-2,6-diphenylpyridin-4(1H)-one is not extensively documented, the principles are applicable. The reaction could theoretically proceed by grinding the constituent precursors, such as an enaminone, a β-ketoester, and a suitable cyclizing agent, potentially with a catalytic amount of a solid acid or base. This solvent-free approach reduces volatile organic compound (VOC) emissions and can lead to shorter reaction times and different product selectivities compared to solution-phase synthesis.

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased product yields, and improved purity. The process utilizes microwave energy to heat the reaction mixture directly and efficiently.

This methodology has been broadly applied to the synthesis of various heterocyclic systems, including pyridinones. For example, the synthesis of certain pyridone derivatives under microwave irradiation has shown a significant increase in reaction yields (20-30% higher) and a drastic reduction in reaction time compared to traditional heating methods. mdpi.com In one-pot, three-component reactions, such as the Hantzsch condensation to form 1,4-dihydropyridine nucleosides, microwave heating has proven superior to conventional methods, providing higher yields in shorter times. nih.gov A study on the synthesis of 3-acetylcoumarins, another important heterocyclic core, demonstrated that microwave irradiation in the presence of a solid support like basic alumina (B75360) could produce the desired products in high yields with extremely short reaction times. researchgate.net

The synthesis of this compound and its analogs can be significantly optimized using this protocol. The condensation reactions involved in forming the pyridinone ring are often accelerated by microwave heating, reducing the likelihood of side product formation.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles Data synthesized from multiple sources for illustrative purposes.

| Compound Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |

| Pyrido[3,2-f] combichemistry.comresearchgate.netthiazepines | 4-6 hours | 61% | 30 minutes | 85% | mdpi.com |

| 1,4-Dihydropyrimidine Derivatives | 24 hours | Moderate | 3 minutes | High | omicsonline.org |

| 1,4-Dihydropyridine Nucleosides | 60 minutes | 42% | 30 minutes | 58% | nih.gov |

Regioselective and Stereoselective Control in the Assembly of Substituted Pyridinones

Achieving precise control over the placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of substituents on the pyridinone ring is critical for developing analogs with specific properties. The synthetic strategy employed dictates the substitution pattern of the final product.

Regioselectivity is often governed by the nature of the reactants and the reaction mechanism. For instance, in the synthesis of N-substituted 2-pyridones, the choice of nucleophile can determine the site of attack on an intermediate, leading to different regioisomers. nih.govnih.gov Quantum chemistry calculations have shown that the free energy barriers of reaction pathways can predict whether a nucleophile will attack one position over another, affording either N-substituted pyridones or 2-substituted pyridines. nih.gov The cation-π interactions between the aromatic ring of a reactant and the pyridinium (B92312) intermediate can also stabilize certain transition states, thereby directing the regioselectivity of the reaction. nih.gov

Similarly, modifying reaction conditions can alter the regiochemical outcome. In reactions of benzynes with pyridine N-oxides, the presence or absence of an additive like ethyl propiolate was found to completely switch the reaction's regioselectivity, leading to either 2-substituted or 3-substituted pyridine products. rsc.org

Stereoselective control is particularly important when chiral centers are present in the substituents or when new ones are formed during the reaction. The synthesis of substituted 5,6-dihydro-2(1H)-pyridinones has been achieved with excellent stereocontrol by condensing 3-alkenamides with aryl aldehydes in polyphosphate media. combichemistry.com The choice of reaction medium and the inherent stereochemistry of the starting materials are key factors in controlling the configuration of the final product.

Post-Synthetic Modification Strategies for this compound Analogs

Post-synthetic modification involves chemically altering the core structure of this compound after its initial synthesis to generate a library of analogs. This approach is highly valuable for structure-activity relationship (SAR) studies. The acetyl group at the C3 position is a particularly versatile handle for such modifications.

One common strategy is the conversion of the acetyl group into other functional groups. For example, reacting 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones with hydroxylamine (B1172632) hydrochloride can produce the corresponding oxime derivatives. researchgate.net These oximes can be further alkylated to generate a series of 3-alkyloxyiminoacetyl analogs. researchgate.net

Another modification involves electrophilic substitution on the pyridinone ring itself. Iodination of related 4-hydroxy-1-phenylpyridin-2(1H)-one structures has been successfully achieved by treatment with iodine and a mild base like sodium carbonate in a suitable solvent such as dioxane. researchgate.net This introduces an iodine atom at the C3 position, which can then serve as a handle for further cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to introduce a wide variety of aryl or alkynyl substituents. nih.gov

The acetyl group can also be cleaved under harsh conditions. Treatment with 90% sulfuric acid at elevated temperatures can remove the acetyl group entirely, yielding the 3-unsubstituted pyridinone core. lookchem.com This allows for the synthesis of analogs lacking the C3-acetyl moiety, further expanding the structural diversity available for study. lookchem.com

Table 2: Summary of Post-Synthetic Modification Reactions

| Reagent(s) | Position of Modification | Functional Group Transformation | Resulting Structure | Reference |

| Hydroxylamine Hydrochloride | C3-Acetyl Group | Ketone to Oxime | 3-[N-hydroxyethanimidoyl] derivative | researchgate.net |

| Iodine, Sodium Carbonate | C3-Position | C-H to C-I | 3-Iodo derivative | researchgate.netlookchem.com |

| Sulfuric Acid (90%, 140°C) | C3-Position | Deacetylation | 3-Unsubstituted pyridinone | lookchem.com |

Chemical Reactivity and Mechanistic Studies of 3 Acetyl 2,6 Diphenylpyridin 4 1h One

Electrophilic and Nucleophilic Character of the 4(1H)-Pyridinone Ring

The 4(1H)-pyridinone ring is an intriguing heterocyclic system that exhibits both nucleophilic and electrophilic properties, a duality dictated by its electronic structure. The ring contains five carbon atoms and a nitrogen atom, along with a carbonyl group at the C4 position. This structure allows for delocalization of electrons, but the presence of the electronegative nitrogen atom and the oxygen of the carbonyl group generally renders the ring electron-deficient compared to benzene (B151609). wikipedia.org

The reactivity of the pyridinone ring can be summarized as follows:

Electrophilic Character : The electron-withdrawing effect of the nitrogen atom and the C4-carbonyl group decreases the electron density on the ring carbons, particularly at the C2, C3, C5, and C6 positions. uoanbar.edu.iq This makes the pyridinone framework susceptible to attack by nucleophiles. nih.gov Positions 2 and 6 are especially activated towards nucleophilic attack because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. youtube.com The carbonyl carbon at C4 is also a primary electrophilic site, prone to nucleophilic addition.

Transformations Involving the Acetyl Moiety

The acetyl group at the C3 position is a key functional moiety that significantly influences the molecule's reactivity. Its chemistry is primarily centered around the carbonyl group and the adjacent methyl protons.

Like other β-dicarbonyl compounds and related structures, the 3-acetyl group of the pyridinone can exist in equilibrium with its enol tautomer. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. libretexts.org This equilibrium can be catalyzed by either acid or base. masterorganicchemistry.com

The two primary tautomeric forms are:

Keto form : The standard structure of 3-Acetyl-2,6-diphenylpyridin-4(1H)-one.

Enol form : 3-(1-Hydroxyethenyl)-2,6-diphenylpyridin-4(1H)-one.

The position of this equilibrium is influenced by several factors:

Solvent Polarity : The keto form is generally favored in polar aprotic solvents, while the enol form can be more prevalent in non-polar solvents. nih.gov

Intramolecular Hydrogen Bonding : The enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group of the enol and the carbonyl oxygen of the pyridinone ring. masterorganicchemistry.comyoutube.com This creates a stable six-membered pseudo-ring, which can shift the equilibrium towards the enol tautomer.

Conjugation : The formation of the enol creates a conjugated system that includes the C=C double bond of the enol, the pyridinone ring, and the phenyl substituents, which provides additional stability. youtube.com

The enol tautomer is a key reactive intermediate. While the keto form's carbonyl carbon is electrophilic, the enol form is nucleophilic at the alpha-carbon, allowing it to react with various electrophiles. masterorganicchemistry.com

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Favoring Keto Form | Favoring Enol Form |

|---|---|---|

| Bond Energies | Stronger C=O double bond | Formation of a conjugated system |

| Solvent | Polar aprotic solvents (e.g., DMSO) | Non-polar solvents (e.g., Chloroform) |

| Structural Effects | Default state for simple ketones | Intramolecular hydrogen bonding, Extended conjugation |

Reactions at the Carbonyl Group

The carbonyl group of the acetyl moiety is a classic electrophilic center and is expected to undergo reactions typical of ketones. These include nucleophilic addition and condensation reactions.

Condensation Reactions : The acetyl group can react with primary amines and their derivatives, such as hydroxylamine (B1172632) or hydrazine (B178648), to form imine derivatives. For example, reaction with hydroxylamine would yield an oxime, while reaction with hydrazine would produce a hydrazone. These reactions are fundamental in the derivatization of carbonyl compounds.

Addition of Organometallics : Reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl carbon to form tertiary alcohols after acidic workup. For instance, reaction with methyllithium (B1224462) has been used to synthesize 3-acetylpyridine-2(1H)-thiones from the corresponding nitriles, demonstrating the feasibility of nucleophilic attack at this position. researchgate.net

Reduction : The acetyl carbonyl can be reduced to a secondary alcohol (1-hydroxyethyl group) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Electrophilic Substitution Reactions on the Pyridinone Nucleus and Phenyl Substituents

Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds. However, in this compound, the reactivity towards electrophiles is complex due to the presence of both a deactivated heterocyclic ring and activated phenyl rings.

Pyridinone Nucleus : The pyridinone ring is strongly deactivated towards electrophilic attack. uoanbar.edu.iq The electronegative nitrogen atom and the two electron-withdrawing carbonyl groups (the ring C4-one and the C3-acetyl) reduce the electron density of the ring, making it much less reactive than benzene. quimicaorganica.org Standard electrophilic substitutions like Friedel-Crafts reactions are generally not feasible. quimicaorganica.org If substitution were to occur under very harsh conditions, it would be directed to the C5 position, which is the most electron-rich carbon in the deactivated ring. quora.com

Phenyl Substituents : In contrast to the pyridinone core, the two phenyl rings at the C2 and C6 positions are the most likely sites for electrophilic substitution. The pyridinone ring system as a whole acts as an electron-withdrawing substituent on the phenyl rings, directing incoming electrophiles to the meta positions relative to the point of attachment. However, considering the entire heterocyclic structure's influence, it is more likely to direct incoming electrophiles to the ortho and para positions of the phenyl rings, albeit with deactivation. Steric hindrance from the pyridinone ring would likely favor substitution at the para position of each phenyl ring. For instance, nitration of related heterocyclic systems shows substitution occurring on attached benzene rings at positions para to the heteroatom. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Substitution

| Reagent/Reaction | Target Ring | Predicted Outcome | Rationale |

|---|---|---|---|

| HNO₃/H₂SO₄ (Nitration) | Pyridinone | No reaction or reaction at C5 under harsh conditions | Strongly deactivated ring system. |

| HNO₃/H₂SO₄ (Nitration) | Phenyl Rings | Substitution at the para-positions | Phenyl rings are more activated than the pyridinone core; para-position is sterically favored. |

| Br₂/FeBr₃ (Bromination) | Phenyl Rings | Substitution at the para-positions | Same rationale as nitration. |

| AlCl₃/R-Cl (Friedel-Crafts) | Pyridinone & Phenyl Rings | No reaction expected | Deactivation of all rings and reaction at the nitrogen lone pair prevents catalysis. quimicaorganica.org |

Nucleophilic Additions and Substitutions on the Pyridinone Framework

The electron-deficient nature of the pyridinone ring makes it a target for nucleophiles. wikipedia.org Nucleophilic attack can occur at several positions, leading to either addition or substitution products.

In the case of this compound, the primary sites for nucleophilic attack are the electron-deficient carbons of the ring.

Attack at C4 : The carbonyl carbon is a hard electrophilic center and is susceptible to attack by strong nucleophiles. This would be a nucleophilic addition to the carbonyl group, disrupting the ring's conjugation.

Attack at C2/C6 : In typical pyridine (B92270) systems, the C2 and C6 positions are highly susceptible to nucleophilic attack. youtube.com However, in the target molecule, these positions are substituted with bulky phenyl groups, which may provide significant steric hindrance. If a strong nucleophile were to attack, it could lead to the formation of a stable anionic intermediate (a Meisenheimer-like complex), with the negative charge delocalized onto the nitrogen atom.

Rearrangement Reactions and Fragmentations

While specific rearrangement reactions for this compound are not widely documented, substituted pyridines are known to undergo structural rearrangements under certain conditions. For example, intramolecular nucleophilic aromatic substitutions have been observed in related pyridine systems, leading to ring transformations. nih.gov

In the context of mass spectrometry, the molecule would be expected to undergo characteristic fragmentation. Predicting the exact fragmentation pathway requires experimental data, but a plausible pathway can be proposed based on the structure's functional groups. nih.govresearchgate.net

Potential fragmentation pathways include:

Loss of the Acetyl Group : A common initial fragmentation would be the cleavage of the bond between the C3 of the pyridinone ring and the acetyl group, leading to the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃).

Cleavage of Phenyl Groups : Fragmentation could involve the loss of one or both phenyl rings.

Ring Cleavage : The pyridinone ring itself could undergo cleavage, leading to smaller charged fragments. This can occur via retro-Diels-Alder type reactions or other complex bond-breaking processes.

Understanding these fragmentation patterns is crucial for the structural elucidation and analytical identification of the compound and its metabolites. nih.gov

Studies on Reaction Mechanisms and Intermediates Formation

Derivatization for Functionalization: Halogenation, Nitration, and Amidation

Specific research outlining the halogenation, nitration, or amidation of this compound is sparse. The reactivity of the pyridinone core and its substituents is critical for such transformations.

Halogenation: While direct halogenation studies on this compound are not described, research on similar structures provides some context. For example, the iodination of 4-hydroxy-1-phenylpyridin-2(1H)-one derivatives has been successfully achieved. lookchem.com This reaction, a form of halogenation, typically proceeds by refluxing the substrate with iodine in a solvent like dioxane in the presence of a base such as sodium carbonate. lookchem.com The substitution generally occurs at the 3-position of the pyridinone ring. lookchem.com However, the presence and influence of the 2,6-diphenyl and 3-acetyl groups on the reactivity of the target compound remain unstudied.

Nitration: The nitration of pyridinone rings and their derivatives is a common method for functionalization. The position of nitration is heavily influenced by the existing substituents, which direct the electrophilic attack of the nitronium ion. Studies on the nitration of 2,6-diphenyl-4-pyrone, a related oxygen-containing heterocycle, have shown that nitration occurs on the peripheral phenyl rings rather than the heterocyclic core, yielding 3',3''-dinitro derivatives. researchgate.net This suggests that the phenyl groups are more susceptible to electrophilic substitution than the deactivated pyrone ring. It is plausible that this compound might exhibit similar reactivity, with nitration occurring on the phenyl substituents, but specific experimental data is lacking.

Amidation: Amidation reactions involving the acetyl group or the pyridinone ring of the target compound are not specifically documented. In principle, the acetyl group could be converted into an amide through various synthetic routes, or the pyridinone nitrogen could potentially undergo N-acylation or other amide-forming reactions. However, without experimental studies, any proposed reaction is purely speculative.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-Acetyl-2,6-diphenylpyridin-4(1h)-one. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise determination of the chemical environment of each proton and carbon atom, as well as their connectivity.

1D NMR (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum of this compound provides crucial information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) of the protons on the two phenyl rings are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The proton of the C5 position on the pyridinone ring would likely resonate in a distinct region, and the methyl protons of the acetyl group would appear as a singlet in the upfield region, generally around 2.0-2.5 ppm. The NH proton of the pyridinone ring would present a characteristic signal that can be confirmed by D₂O exchange experiments.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbons of the pyridinone ring and the acetyl group would be observed at the downfield end of the spectrum (typically >160 ppm). The carbons of the phenyl rings and the pyridinone core would resonate in the aromatic region (approximately 110-160 ppm), while the methyl carbon of the acetyl group would appear at the upfield end.

To establish the connectivity between protons and carbons, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the phenyl rings and the pyridinone core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the acetyl group to the pyridinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, which is invaluable for determining the three-dimensional structure and stereochemistry of the molecule.

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts of this compound is presented below, based on typical values for similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~155.0 |

| C3 | - | ~110.0 |

| C4 | - | ~180.0 |

| C5 | ~6.5 (s, 1H) | ~105.0 |

| C6 | - | ~155.0 |

| Phenyl-C (C2) | ~7.2-7.5 (m, 5H) | ~128.0-135.0 |

| Phenyl-C (C6) | ~7.2-7.5 (m, 5H) | ~128.0-135.0 |

| Acetyl-C=O | - | ~198.0 |

| Acetyl-CH₃ | ~2.4 (s, 3H) | ~25.0 |

| NH | Variable (br s, 1H) | - |

Analysis of Conformational Dynamics via NMR

The phenyl groups at the C2 and C6 positions of the pyridinone ring can exhibit restricted rotation, leading to conformational isomers. Variable-temperature NMR studies can be employed to investigate these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and the coalescence of signals, which can provide thermodynamic parameters for the rotational barriers of the phenyl groups. NOESY experiments can also provide insights into the preferred conformations in solution by identifying through-space interactions that are dependent on the relative orientation of the phenyl rings.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in this compound and for studying intermolecular interactions in the solid state.

The IR spectrum would be expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibration of the pyridinone ring would appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the pyridinone carbonyl and the acetyl group would give rise to strong absorption bands, typically in the range of 1650-1750 cm⁻¹. The exact positions of these bands can provide information about hydrogen bonding and electronic effects within the molecule. Aromatic C-H and C=C stretching vibrations from the phenyl and pyridinone rings would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic rings are often strong in the Raman spectrum.

A table of expected vibrational frequencies for key functional groups is provided below.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Pyridinone) | Stretching | 3200-3400 |

| C=O (Pyridinone) | Stretching | ~1650 |

| C=O (Acetyl) | Stretching | ~1680 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

| CH₃ | Bending | ~1375 and ~1450 |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can provide a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule. For this compound (C₂₁H₁₇NO₂), the expected exact mass can be calculated and compared with the experimental value.

Tandem Mass Spectrometry for Structural Elucidation

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific experimental data for the compound "this compound" corresponding to the advanced spectroscopic and structural elucidation methodologies requested. The required information for the following sections is not present in the accessible literature:

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Single-Crystal X-ray Diffraction (SC-XRD)

Hydrogen Bonding Networks and Crystal Packing Analysis

Polymorphism Studies

Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS)

Consequently, it is not possible to generate the article with the specified content and data tables while adhering to the strict requirement of focusing solely on "this compound". Information on related but structurally distinct compounds cannot be substituted.

Detailed Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the specific chemical compound, this compound. Despite the existence of advanced computational methods for analyzing molecular structures and properties, detailed studies focusing solely on this compound as per the specified analytical outline could not be located in the public domain.

Computational chemistry is a important field for understanding the intricate properties of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are fundamental in predicting molecular geometry, electronic structure, and spectroscopic parameters. These methods provide deep insights into the fundamental quantum mechanical properties of a compound. Furthermore, analyses of conformational landscapes, tautomeric equilibria, reaction pathways, and intermolecular interactions are crucial for predicting a molecule's behavior, stability, and reactivity.

For many related pyridine (B92270) and piperidine (B6355638) derivatives, extensive computational studies, including quantum chemical calculations and Hirshfeld surface analysis, have been published. These studies on analogous compounds investigate their electronic properties, crystal packing, and intermolecular forces, highlighting the utility of these theoretical approaches. For instance, research on molecules like N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine and 4-(3-methoxyphenyl)-2,6-diphenylpyridine has successfully employed DFT and Hirshfeld analysis to elucidate their structural and electronic characteristics. nih.govnih.gov Similarly, computational modeling has been used to understand the reaction mechanisms and intermediates for compounds such as 3,5-diacetyl-2,6-dimethylpyridine. nih.gov

However, specific data and dedicated research concerning the quantum chemical calculations, conformational analysis, reaction pathways, and detailed intermolecular interactions for this compound are not present in the accessed scientific databases. Consequently, the creation of a detailed, scientifically accurate article adhering to the requested structure is not possible without the foundational research data. The scientific community has yet to publish a focused computational study on this particular molecule.

Computational and Theoretical Investigations of 3 Acetyl 2,6 Diphenylpyridin 4 1h One

Analysis of Intermolecular Interactions and Crystal Packing

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analysis are powerful computational tools used to visualize and characterize weak, non-covalent interactions within and between molecules. protheragen.ai These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental in determining molecular conformation, crystal packing, and interactions with biological targets. nih.gov

The RDG is a function of the electron density (ρ) and its first derivative, designed to identify regions where the electron density deviates from a uniform distribution. protheragen.ai By plotting the RDG against the electron density, specific patterns emerge that correspond to different types of interactions. Notably, non-covalent interactions are revealed as spikes in the RDG at low electron densities. jussieu.fr

The NCI analysis further refines this by creating 3D visualizations of these interactions. jussieu.fr In these visualizations, isosurfaces are generated for low-RDG regions, and they are typically color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. This color-coding allows for the qualitative assessment of the nature of the interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, delocalized van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes.

For 3-Acetyl-2,6-diphenylpyridin-4(1H)-one, RDG and NCI analysis would be instrumental in elucidating the intramolecular and intermolecular interactions that govern its structure and properties. For instance, this analysis could identify potential intramolecular hydrogen bonds between the acetyl group and the pyridinone ring, as well as π-π stacking interactions between the phenyl rings. The following table illustrates the types of non-covalent interactions that could be expected in this molecule.

| Interaction Type | Interacting Groups | Expected NCI Color |

| Hydrogen Bonding | N-H group with the acetyl C=O | Blue |

| van der Waals | Phenyl rings | Green |

| Steric Repulsion | Between bulky phenyl groups | Red |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of a molecule, including its conformational changes, flexibility, and interactions with its environment. nih.gov

For this compound, MD simulations could be employed to explore its conformational landscape and identify the most stable geometries in different environments (e.g., in vacuum, in a solvent, or bound to a protein). Key parameters that can be analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Radius of Gyration (Rg): To evaluate the compactness of the molecule's structure.

Hydrogen Bond Analysis: To study the formation and breaking of hydrogen bonds.

These simulations are particularly valuable for understanding how the molecule might behave in a biological system, such as its ability to bind to a receptor or enzyme. The dynamic nature of these interactions can be crucial for the molecule's biological activity. mdpi.com

In Silico Screening and Molecular Docking Studies (focused on methodology for molecular design)

In silico screening and molecular docking are cornerstones of modern drug discovery and molecular design. nih.gov These techniques are used to predict the binding affinity and orientation of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid. nih.gov

The general workflow for in silico screening and molecular docking involves several key steps:

Target Preparation: Obtaining the 3D structure of the target macromolecule, often from experimental sources like X-ray crystallography or NMR spectroscopy.

Ligand Preparation: Generating the 3D structure of the ligand, in this case, this compound, and optimizing its geometry.

Docking: Using a docking algorithm to explore the possible binding poses of the ligand within the active site of the target.

Scoring: Evaluating the predicted binding poses using a scoring function to estimate the binding affinity. The results are often presented as a binding energy or a docking score.

For the molecular design of novel compounds based on the this compound scaffold, molecular docking studies can be used to identify key interactions with a target of interest. researchgate.net This information can then be used to guide the design of new derivatives with improved binding affinity and selectivity. For example, if a docking study reveals a specific hydrogen bond interaction is crucial for binding, new derivatives can be designed to enhance this interaction.

The following table provides an example of how docking results for a series of hypothetical derivatives of this compound could be presented.

| Compound | Docking Score (kcal/mol) | Key Interactions |

| This compound | -7.5 | Hydrogen bond with residue A, π-π stacking with residue B |

| Derivative 1 | -8.2 | Enhanced hydrogen bonding with residue A |

| Derivative 2 | -6.9 | Loss of π-π stacking with residue B |

This systematic approach allows for the rational design of new molecules with desired properties, accelerating the process of drug discovery and materials science.

Applications and Future Research Directions in Pyridinone Chemistry

3-Acetyl-2,6-diphenylpyridin-4(1H)-one as a Key Synthon for Complex Organic Molecules

This compound is a highly functionalized molecule that serves as a versatile starting material, or synthon, for the construction of more complex molecular architectures. The reactivity of this compound is primarily centered around the acetyl group and the pyridinone ring system, allowing for a variety of chemical transformations.

The acetyl group at the C3 position is a key functional handle. It possesses both electrophilic and nucleophilic characteristics due to keto-enol tautomerism, making it a reactive site for numerous organic reactions. For instance, the methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then participate in aldol (B89426) condensations, Claisen-Schmidt reactions, and other carbon-carbon bond-forming reactions. nih.gov This allows for the extension of the side chain and the introduction of new functional groups. The carbonyl group itself can undergo reactions such as condensation with hydrazines or hydroxylamines to form hydrazones and oximes, respectively, which can serve as precursors for the synthesis of various five-membered heterocyclic rings like pyrazoles and isoxazoles. researchgate.net

The pyridinone core offers additional sites for modification. The nitrogen atom can be alkylated or arylated, and the double bonds within the ring can participate in cycloaddition reactions, although this is less common. The inherent structure of the pyridinone ring makes it a valuable building block in its own right, often used in the synthesis of nitrogen-containing heterocycles. nih.govnih.gov The combination of the reactive acetyl group and the stable, yet modifiable, pyridinone core enables its use in multi-step syntheses to generate diverse and complex molecular scaffolds.

Below is a table summarizing the key reactive sites and potential transformations for this synthon.

| Reactive Site | Type of Reaction | Potential Products |

| Acetyl Group (Methyl Carbon) | Aldol Condensation | β-Hydroxy ketones |

| Claisen-Schmidt Reaction | α,β-Unsaturated ketones (Chalcones) | |

| Halogenation (e.g., Bromination) | α-Haloacetyl derivatives | |

| Acetyl Group (Carbonyl Carbon) | Condensation with Hydrazines | Pyrazole-fused systems researchgate.net |

| Condensation with Hydroxylamines | Isoxazole-fused systems researchgate.net | |

| Biginelli Reaction | Pyrimidinone derivatives asianpubs.org | |

| Pyridinone Ring (Nitrogen Atom) | N-Alkylation / N-Arylation | N-Substituted pyridinones |

| Pyridinone Ring (C5 Position) | Electrophilic Substitution | Halogenated or nitrated derivatives |

These reactions demonstrate the utility of this compound as a foundational molecule for creating a library of complex derivatives for various chemical applications.

Role in Material Science Applications (e.g., Functional Polymers, Optoelectronic Materials)

The structural features of this compound suggest its potential for applications in material science, particularly in the development of functional polymers and optoelectronic materials. rsc.org The core structure, containing both phenyl and pyridinone rings, forms a π-conjugated system that is often a prerequisite for desirable optical and electronic properties. rsc.org

Functional Polymers: The compound can be chemically modified to act as a monomer for polymerization. For example, the acetyl group can be transformed into a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting polymers would feature the bulky and rigid diphenylpyridinone unit as a pendant group, which could impart specific properties to the polymer backbone, such as high thermal stability, altered solubility, and specific photophysical characteristics. The presence of the pyridinone unit could also introduce sites for metal coordination, leading to the formation of metallopolymers. rsc.org

Optoelectronic Materials: Molecules with extended π-conjugation, donor-π-acceptor architectures, and high photoluminescence are crucial for optoelectronic devices like organic light-emitting diodes (OLEDs) and sensors. researchgate.net The 2,6-diphenylpyridine (B1197909) structure is a known building block for luminescent polymers. mdpi.com The pyridinone ring can act as an electron-withdrawing component, and by attaching suitable electron-donating groups to the phenyl rings, a donor-π-acceptor (D-π-A) system could be engineered. Such systems are known to exhibit interesting photophysical properties, including tunable fluorescence. The development of composites combining conjugated polymers with nanoparticles is another avenue where derivatives of this compound could find use. nih.gov

The potential applications are summarized in the table below.

| Application Area | Relevant Structural Feature | Potential Function |

| Functional Polymers | Acetyl group (modifiable), Phenyl rings | Monomer for polymers with high thermal stability, Metal-ligating site for metallopolymers |

| Optoelectronic Materials | Diphenylpyridinone core (π-conjugated system) | Core for luminescent materials, Building block for D-π-A systems in OLEDs researchgate.net |

| Sensors | Pyridinone nitrogen and carbonyl oxygen | Metal ion binding site for chemosensors |

Further research into modifying the core structure to extend the π-conjugation and tune its electronic properties could lead to the development of novel materials for advanced applications.

Strategies for Rational Design of Pyridinone Analogs for Specific Chemical Research Purposes

The rational design of analogs based on the this compound scaffold allows for the systematic tuning of its chemical and physical properties for specific research goals. nih.govresearchgate.net This process involves making targeted structural modifications and studying the resulting structure-property relationships.

Key strategies for rational design include:

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings at the C2 and C6 positions can significantly alter the electronic properties of the entire molecule. This can be used to modulate the molecule's reactivity, photophysical properties (e.g., absorption and emission wavelengths), and intermolecular interactions.

Modification of the Acetyl Group: The acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) to study the effect of steric bulk and electronic character on reactivity. Alternatively, it can be transformed into other functional groups to create analogs with entirely new chemical behaviors. researchgate.net

Substitution on the Pyridinone Ring: The hydrogen on the nitrogen atom can be replaced with various alkyl or aryl groups. This modification can influence the molecule's solubility, crystal packing, and hydrogen-bonding capabilities. frontiersin.orgnih.gov Furthermore, direct functionalization of the C5 position of the pyridinone ring, for example through halogenation, provides another point for diversification.

Scaffold Hopping: In some cases, the pyridinone core itself might be replaced with a similar heterocyclic system (e.g., pyrimidinone, quinolinone) to explore new chemical space while retaining some of the original molecule's key features. frontiersin.orgnih.gov

A summary of these design strategies is presented below.

| Design Strategy | Target Site | Purpose | Example Modification |

| Electronic Tuning | C2 and C6 Phenyl Rings | Modulate electronic and optical properties | Add -OCH₃ (donor) or -NO₂ (acceptor) groups |

| Functional Group Modification | C3 Acetyl Group | Alter reactivity and steric profile | Replace with -COPh (benzoyl) or -CN (cyano) |

| Solubility & H-Bonding Control | N1 Nitrogen Atom | Modify physical properties and intermolecular interactions | Add a benzyl (B1604629) or long alkyl chain |

| Scaffold Exploration | Pyridinone Core | Discover novel properties in related systems | Replace with a quinolinone or pyrazole (B372694) core |

By employing these strategies, researchers can create a diverse library of pyridinone analogs tailored for specific purposes, from catalysts and ligands to advanced materials.

Emerging Applications and Unexplored Reactivity in Advanced Organic Synthesis

While the classical reactivity of this compound is relatively predictable, there is significant potential for its use in modern and advanced organic synthesis, exploring new reactivity patterns.

Emerging Applications: The rigid, well-defined structure of the diphenylpyridinone core makes it an attractive scaffold for the development of novel ligands for catalysis or as a framework in supramolecular chemistry. The nitrogen and oxygen atoms of the pyridinone ring, along with the acetyl oxygen, can act as coordination sites for metal ions. Organometallic complexes derived from such ligands could exhibit interesting catalytic activities. For instance, organotin(IV) complexes derived from similar 2,6-diacetylpyridine-based ligands have been explored for their anti-proliferative properties. nih.gov

Unexplored Reactivity: Modern synthetic methods could unlock new reaction pathways for this molecule.

C-H Activation: The phenyl rings and the pyridinone core contain numerous C-H bonds that could be targeted for direct functionalization using transition-metal catalysis. This would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials.

Photocatalysis: The conjugated nature of the molecule suggests it might participate in photoredox catalytic cycles, either as a catalyst itself or as a substrate. The acetyl group, for example, could undergo radical reactions under photocatalytic conditions.

Asymmetric Synthesis: The pro-chiral center at the C3 position could be a target for developing enantioselective reactions. For instance, asymmetric reduction of the acetyl carbonyl or asymmetric additions to the enolate could provide access to chiral building blocks.

The exploration of these advanced synthetic methods could significantly expand the synthetic utility of this compound and its derivatives, opening doors to new molecular entities with unique properties and functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.